molecular formula C9H8BrN B12530919 1-Bromo-3-(2-isocyanoethyl)benzene

1-Bromo-3-(2-isocyanoethyl)benzene

Cat. No.: B12530919
M. Wt: 210.07 g/mol
InChI Key: WEEAFRMAQHMHLK-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-isocyanoethyl)benzene is a specialized organic compound featuring a benzene ring substituted with a bromine atom and an isocyanoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-isocyanoethyl)benzene can be synthesized through a multi-step process. The initial step involves the bromination of benzene to form bromobenzene. This is typically achieved by the action of bromine on benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-isocyanoethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced compounds.

Scientific Research Applications

1-Bromo-3-(2-isocyanoethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is explored for its potential biological activity and as a building block in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to investigate its potential as a precursor in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-(2-isocyanoethyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic addition reactions. The benzene ring’s electron-rich nature allows it to participate in various reactions, forming intermediates that lead to the final products. The isocyanoethyl group can also engage in nucleophilic addition, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

    Bromobenzene: Consists of a benzene ring with a single bromine atom.

    Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine.

    Fluorobenzene: Contains a fluorine atom on the benzene ring.

Uniqueness: 1-Bromo-3-(2-isocyanoethyl)benzene is unique due to the presence of both a bromine atom and an isocyanoethyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

1-bromo-3-(2-isocyanoethyl)benzene

InChI

InChI=1S/C9H8BrN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2

InChI Key

WEEAFRMAQHMHLK-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CCC1=CC(=CC=C1)Br

Origin of Product

United States

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